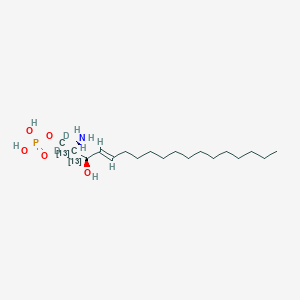
D-erythro-Sphingosine-1-Phosphate-13C2,D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-erythro-Sphingosine-1-Phosphate-13C2,D2: is a labeled putative lipid second messenger. It has been found to inhibit cellular mobility of melanoma cells at very low concentrations with no toxic effects, making it a potential agent for the prevention of tumor cell metastasis and inflammatory processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine-1-Phosphate-13C2,D2 involves the incorporation of stable isotopes (^13C and D) into the sphingosine backbone. The process typically includes the following steps:
Synthesis of labeled sphingosine:
Phosphorylation: The labeled sphingosine is then phosphorylated to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: D-erythro-Sphingosine-1-Phosphate-13C2,D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
D-erythro-Sphingosine-1-Phosphate-13C2,D2 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical studies to track and analyze metabolic pathways.
Biology: Investigated for its role in cellular signaling and its potential to inhibit cellular mobility, making it a candidate for cancer research.
Medicine: Explored for its potential therapeutic applications in preventing tumor cell metastasis and inflammatory processes.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
The mechanism by which D-erythro-Sphingosine-1-Phosphate-13C2,D2 exerts its effects involves its role as a lipid second messenger. It interacts with specific molecular targets and pathways, including:
Cellular Signaling Pathways: It modulates various signaling pathways that regulate cell growth, differentiation, and migration.
Molecular Targets: It targets specific receptors and enzymes involved in lipid metabolism and cellular signaling
Vergleich Mit ähnlichen Verbindungen
D-erythro-Sphingosine-1-Phosphate: A non-labeled analog with similar biological activities.
D-erythro-Dihydrosphingosine-1-Phosphate: A saturated analog with similar inhibitory effects on cellular mobility.
Uniqueness: D-erythro-Sphingosine-1-Phosphate-13C2,D2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations .
Eigenschaften
Molekularformel |
C18H38NO5P |
|---|---|
Molekulargewicht |
383.47 g/mol |
IUPAC-Name |
[(E,2R,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
InChI-Schlüssel |
DUYSYHSSBDVJSM-DOWGOISZSA-N |
Isomerische SMILES |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)OP(=O)(O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


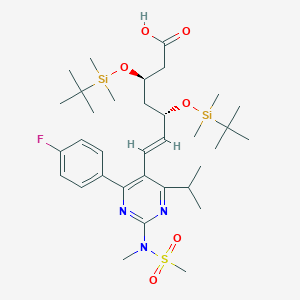
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
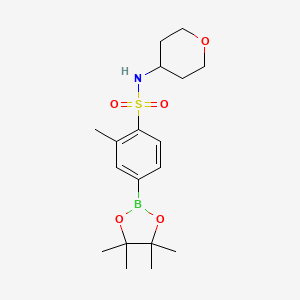
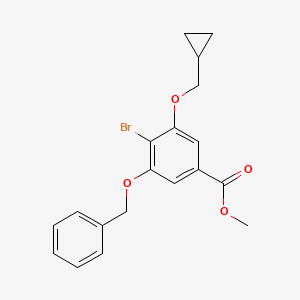
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
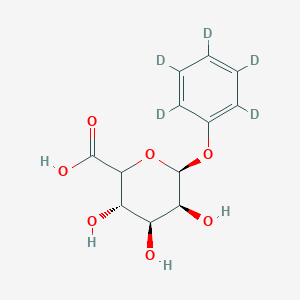
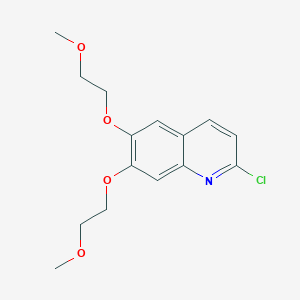
![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
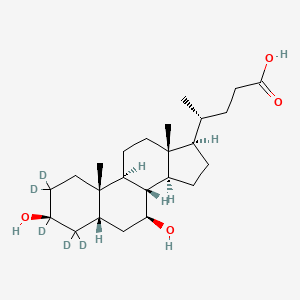


![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
